REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:3][CH2:2]1.Cl.Cl[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.CN1CCOCC1>CN1CCCC1=O>[N:17]1[CH:18]=[CH:19][C:14]([N:1]2[CH2:2][CH2:3][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:10][CH2:11]2)=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
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Name
|
4-chloropyridine hydrochloride
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Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated at 100° for 48 h
|
Duration
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48 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (5%MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CCC(C(=O)OCC)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |